molecular formula C7H3Cl2FO3 B3028724 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid CAS No. 290835-84-6

2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid

Cat. No. B3028724
CAS RN: 290835-84-6
M. Wt: 225 g/mol
InChI Key: OEVPXZDUHKJUSX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO3 . It is a derivative of benzoic acid and is functionally related to 4-hydroxybenzoic acid . It is used for research and development purposes .


Synthesis Analysis

While there is no direct synthesis process available for this compound, a similar compound, 2,4-dichloro-3,5-difluorobenzoic acid, has been synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular weight of this compound is 225.001 Da . The exact mass is 223.944321 Da .


Physical And Chemical Properties Analysis

The density of this compound is 1.75g/cm3 . The boiling point is 343.1ºC at 760mmHg . The flash point is 161.3ºC .

Scientific Research Applications

Plant Disease Resistance

2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid and its derivatives play a significant role in plant disease resistance. They are effective in inducing systemic acquired resistance (SAR) in plants, a defense mechanism against pathogens. This induction involves the accumulation of pathogenesis-related proteins, offering a potential pathway for developing new plant protection agents (Silverman et al., 2005).

Synthesis of Biologically Active Molecules

Compounds like 2,4-dichloro-5-fluorobenzoic acid are known pharmacophores used in the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activities, making them significant in medicinal chemistry (Holla et al., 2003).

Intermediate in Antimicrobial Drugs Synthesis

The chemical serves as a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. Its practical synthesis involves a series of steps like nitration, esterification, and hydrolysis, highlighting its importance in pharmaceutical manufacturing (Zhang et al., 2020).

Continuous-Flow Oxidization Systems

2,4-Dichloro-5-fluorobenzoic acid has been used in continuous-flow processes for efficient production. This method offers advantages like good mass and heat transfer, ensuring the safety of reactions, and is particularly useful in the synthesis of complex chemical compounds (Guo et al., 2018).

Investigation of Metabolic Pathways

It plays a role in understanding the metabolic pathways in organisms. For instance, studies involving its derivatives have provided insights into the metabolism of hydroxylated and fluorinated benzoates in certain microbial species, contributing to a deeper understanding of microbial biochemistry (Mouttaki et al., 2008).

Insecticidal Applications

Some derivatives of 2,4-dichloro-5-fluorobenzoic acid have shown effectiveness as insecticides, particularly in the form of 1,3,4-oxadiazoles. This indicates its potential utility in agricultural pest control (Shi et al., 2000).

Safety and Hazards

2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use this chemical only for R&D purposes and not for medicinal, household, or other uses .

properties

IUPAC Name

2,4-dichloro-5-fluoro-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO3/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPXZDUHKJUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652131
Record name 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

290835-84-6
Record name 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290835-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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